molecular formula C14H14N2O2S B5908327 N'-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide

N'-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide

Cat. No.: B5908327
M. Wt: 274.34 g/mol
InChI Key: CKRRKMZEQGTJKB-OQLLNIDSSA-N
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Description

N’-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a 4-methylphenylsulfanyl group and an acetohydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide typically involves the following steps:

    Formation of the furan ring: The furan ring is synthesized through a series of reactions starting from readily available precursors.

    Introduction of the 4-methylphenylsulfanyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-methylphenylsulfanyl group.

    Formation of the acetohydrazide moiety: The final step involves the reaction of the substituted furan with hydrazine hydrate to form the acetohydrazide moiety.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N’-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the 4-methylphenylsulfanyl group or the acetohydrazide moiety is replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as enhanced conductivity or mechanical strength.

    Biological Studies: The compound can be used as a probe to study biological processes and pathways, particularly those involving hydrazide-containing molecules.

    Industrial Applications: The compound can be used in the development of new industrial processes and products, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by inhibiting key enzymes or proteins involved in bacterial growth or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring. It may exhibit different chemical and biological properties due to this substitution.

    N’-[(E)-{5-[(4-methoxyphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide: This compound has a methoxy group on the phenyl ring, which can affect its reactivity and interactions with biological targets.

    N’-[(E)-{5-[(4-ethylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide: The presence of an ethyl group on the phenyl ring can influence the compound’s solubility and stability.

The uniqueness of N’-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-[5-(4-methylphenyl)sulfanylfuran-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-3-6-13(7-4-10)19-14-8-5-12(18-14)9-15-16-11(2)17/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRRKMZEQGTJKB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=N/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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